methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is a Z-configured acrylate derivative featuring a sulfonyl group attached to a 4-tert-butylphenyl ring and an amino group linked to a 4-ethoxyphenyl moiety. This compound belongs to a class of acrylates with diverse applications in medicinal chemistry and materials science, owing to their tunable electronic and steric properties.
Properties
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-6-28-18-11-9-17(10-12-18)23-15-20(21(24)27-5)29(25,26)19-13-7-16(8-14-19)22(2,3)4/h7-15,23H,6H2,1-5H3/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMRZDDPBPZPCI-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tert-butylphenyl sulfonyl chloride: This can be achieved by reacting tert-butylbenzene with chlorosulfonic acid under controlled conditions.
Amination Reaction: The sulfonyl chloride is then reacted with 4-ethoxyaniline to form the sulfonamide intermediate.
Acryloylation: The final step involves the reaction of the sulfonamide intermediate with methyl acrylate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ethoxyphenylamino group may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
*Calculated based on structural formula.
Key Observations :
- The target compound’s 4-tert-butylphenyl group introduces significant steric bulk, which may enhance thermal stability or influence binding interactions in biological systems compared to smaller substituents like ethyl or methyl .
- The 4-ethoxyphenyl amino group provides moderate electron-donating effects, contrasting with the electron-withdrawing bromo and formyl groups in ’s compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The crystal structure of the bromo-formyl derivative () reveals C–H⋯O hydrogen bonds and π-π stacking (3.984 Å), which stabilize its solid-state packing . Such interactions are absent in the target compound’s data but critical for predicting solubility and melting behavior.
- Fluorinated acrylates () are highly hydrophobic, making them suitable for water-resistant coatings, whereas the target compound’s ethoxy group may improve solubility in polar solvents .
Reactivity and Stability
- Steric Effects : The tert-butyl group in the target compound likely slows hydrolysis at the sulfonyl ester compared to less bulky analogs .
- Electronic Effects: The 4-ethoxyphenyl amino group’s electron-donating nature may enhance resonance stabilization of the acrylate’s double bond, increasing stability under acidic conditions. In contrast, fluorinated sulfonyl groups () increase electrophilicity, accelerating reactions with nucleophiles .
- Synthetic Utility : Cyclopropane-containing analogs () exhibit rigid geometries, limiting conformational flexibility compared to the target compound’s acrylate backbone .
Biological Activity
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHNOS
- CAS Number : 75527579
This compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of various enzymes.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, studies have shown that related compounds demonstrate high antioxidant activity in assays such as ABTS and FRAP, inhibiting lipid peroxidation and protecting against oxidative stress in cellular models . The presence of the tert-butylphenyl group may contribute to this activity by stabilizing free radicals.
Enzyme Inhibition
This compound is hypothesized to inhibit key enzymes involved in metabolic pathways:
- Cholinesterases : Similar compounds have shown mixed-type reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuroprotection and treatment of Alzheimer’s disease . The binding affinity to these enzymes suggests a potential role in modulating cholinergic signaling.
- Tyrosinase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Inhibition studies reveal that certain structural modifications enhance the inhibitory effect, which could be beneficial for treating hyperpigmentation disorders .
Study 1: Antioxidant Efficacy
In a study assessing the antioxidant properties of related compounds, it was found that they significantly reduced oxidative damage in mouse brain homogenates. The compounds exhibited IC values indicating effective scavenging of free radicals, suggesting a protective role against neurodegenerative conditions .
Study 2: Enzyme Inhibition Profiles
A detailed kinetic study on enzyme inhibition revealed that this compound analogs showed varying degrees of inhibition against AChE and BChE. The Lineweaver-Burk plots indicated competitive inhibition mechanisms at certain concentrations, highlighting their potential therapeutic applications in cognitive disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC Value | Notes |
|---|---|---|---|
| Compound A | AChE Inhibition | 1.90 µM | Mixed-type reversible inhibition |
| Compound B | BChE Inhibition | 0.084 µM | High affinity for peripheral site binding |
| Compound C | Antioxidant Activity | 50 µM | Significant reduction in lipid peroxidation |
| Compound D | Tyrosinase Inhibition | 0.05 µM | Effective against mushroom tyrosinase |
Q & A
Q. What are the critical considerations for synthesizing methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate with high purity?
- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of:
-
Temperature : Exothermic reactions (e.g., sulfonation) may require cooling to avoid side products.
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfonyl group .
-
Reaction time optimization : Intermediate purification (e.g., column chromatography) is critical to remove unreacted 4-tert-butylbenzenesulfonyl chloride or acrylate precursors.
-
Yield optimization : Use of flow reactors (for scalability) and real-time monitoring (e.g., TLC/HPLC) improves reproducibility .
Table 1: Synthesis Optimization Parameters
Parameter Optimal Range Impact on Purity/Yield Temperature 0–25°C (sulfonation) Prevents decomposition Solvent DMF/THF Enhances solubility Reaction Time 12–24 hours Completes substitution Purification Silica gel column Removes byproducts
Q. How can researchers characterize the stereochemistry of the (2Z)-configured acrylate moiety?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H-NMR : Compare coupling constants (J values) of α,β-unsaturated protons. For (Z)-isomers, J ≈ 10–12 Hz due to restricted rotation .
- NOESY : Detect spatial proximity between sulfonyl oxygen and ethoxyphenyl protons to confirm configuration .
- X-ray Crystallography : Resolve double-bond geometry and torsional angles (e.g., C=C–N–C dihedral angles) .
Q. What solvent systems are recommended for solubility studies of this compound?
- Methodological Answer :
- Polar solvents : DMSO, DMF (high solubility due to sulfonyl and acrylate groups).
- Non-polar solvents : Limited solubility in hexane or ether.
- Binary mixtures : Ethanol/water gradients for partitioning experiments.
- Experimental validation : Use UV-Vis spectroscopy to quantify solubility at varying pH (4–9) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on hydrogen-bonding interactions be resolved?
- Methodological Answer :
-
Crystallography : Identify intramolecular H-bonds (e.g., N–H⋯O=S) stabilizing the (Z)-configuration. Compare with similar acrylates showing S(7) ring motifs .
-
IR Spectroscopy : Validate H-bonds via N–H stretching frequencies (≈ 3300 cm⁻¹) and sulfonyl S=O shifts (≈ 1300 cm⁻¹) .
-
Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths and compare with experimental data .
Table 2: Hydrogen-Bonding Parameters
Interaction Distance (Å) Angle (°) Source N–H⋯O=S 2.85 155 C–H⋯O (crystal packing) 3.12 142
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Electrophilic sites : Sulfonyl group activates the β-carbon of acrylate for nucleophilic attack (e.g., amines, thiols).
- Kinetic studies : Monitor reaction progress with Michaelis-Menten kinetics under varying pH and nucleophile concentrations .
- Steric effects : The 4-tert-butylphenyl group may hinder addition at the α-carbon, favoring β-selectivity .
Q. How does the 4-ethoxyphenylamino group influence biological activity in enzyme inhibition assays?
- Methodological Answer :
- Docking studies : Simulate interactions with enzyme active sites (e.g., kinases) using AutoDock Vina. The ethoxy group may enhance hydrophobic binding .
- In vitro assays : Compare IC₅₀ values against analogs lacking the ethoxy group to isolate its contribution .
- SAR Analysis : Modify ethoxy to methoxy or hydroxyl groups to assess electronic effects on potency .
Q. What computational strategies predict the compound’s photophysical properties for fluorescence applications?
- Methodological Answer :
- TD-DFT : Calculate excitation energies and oscillator strengths to predict λemission.
- Solvatochromism modeling : Assess solvent effects on fluorescence using COSMO-RS .
- Experimental validation : Compare computed spectra with experimental UV-Vis/fluorescence data .
Contradiction Analysis
- vs. : Conflicting reports on sulfonation efficiency may arise from solvent polarity differences (DMF vs. THF). Replicate reactions under controlled conditions to identify optimal parameters.
- vs. : Variations in H-bond distances (2.85 Å vs. 3.12 Å) could reflect crystal packing effects. Use neutron diffraction for higher-resolution data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
